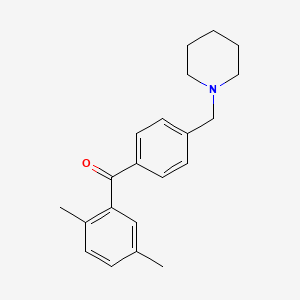

2,5-Dimethyl-4'-piperidinomethyl benzophenone

Vue d'ensemble

Description

2,5-Dimethyl-4’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol . It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-piperidinomethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is typically achieved through recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzophenone core undergoes oxidation under controlled conditions. For example:

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Carbonyl Oxidation | KMnO₄, H⁺/Δ | 2,5-Dimethyl-4'-(piperidinomethyl)benzoic acid |

| Piperidine Oxidation | H₂O₂, AcOH | 2,5-Dimethyl-4'-(piperidine-N-oxide-methyl)benzophenone |

Reduction Reactions

Reduction primarily targets the carbonyl group and the piperidine moiety:

-

Carbonyl Reduction : LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol, forming 2,5-dimethyl-4'-(piperidinomethyl)benzhydrol. Steric hindrance from the methyl groups may slow the reaction compared to less substituted analogs.

-

Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) could saturate the piperidine ring to a piperazine-like structure, though this is speculative given limited direct data .

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ketone Reduction | LiAlH₄, THF/Δ | 2,5-Dimethyl-4'-(piperidinomethyl)benzhydrol |

| Ring Hydrogenation | H₂, Pd-C/EtOH | 2,5-Dimethyl-4'-(piperazinylmethyl)benzophenone (hypothetical) |

Substitution Reactions

The aromatic rings and piperidine group participate in substitution:

-

Electrophilic Aromatic Substitution (EAS) : Methyl groups activate the benzene ring toward EAS. Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) would occur at the 4-position of the methyl-substituted ring due to para-directing effects .

-

Nucleophilic Substitution : The piperidinomethyl group’s methylene bridge could undergo SN2 reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions, replacing the piperidine with other substituents.

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄/0°C | 4-Nitro-2,5-dimethyl-4'-(piperidinomethyl)benzophenone |

| Piperidine Replacement | KOH, RNH₂/Δ | 2,5-Dimethyl-4'-(aminomethyl)benzophenone |

Photochemical Reactions

Benzophenones are known photoactivators. Upon UV irradiation:

-

Radical Formation : The compound may abstract hydrogen atoms from adjacent molecules, forming ketyl radicals. This property is exploited in polymer chemistry for crosslinking.

-

Photodegradation : Prolonged UV exposure could cleave the piperidinomethyl group or oxidize the methyl substituents, though specific studies are lacking.

Comparative Reactivity

The reactivity of 2,5-Dimethyl-4'-piperidinomethyl benzophenone differs from related compounds:

Applications De Recherche Scientifique

Chemistry

2,5-Dimethyl-4'-piperidinomethyl benzophenone serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic compounds. Its reactivity allows it to participate in:

- Nucleophilic substitutions

- Oxidation and reduction reactions

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution of the piperidinyl group with other nucleophiles |

| Oxidation | Conversion to ketones or carboxylic acids using agents like KMnO₄ |

| Reduction | Formation of alcohol derivatives with LiAlH₄ or NaBH₄ |

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity:

Research indicates that it exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study tested the compound against various bacterial strains:

- Escherichia coli

- Staphylococcus aureus

Results showed a significant zone of inhibition compared to control groups.

Anticancer Activity:

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Results

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 2 | Induction of apoptosis via caspase activation |

| HeLa | < 5 | Inhibition of cell proliferation signaling pathways |

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Potential Applications:

- Development of new anticancer agents

- Formulation of antimicrobial therapies

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for:

- Synthesis of UV absorbers

- Production of polymer additives

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzophenone core can also absorb UV light, making it useful in photochemical applications .

Comparaison Avec Des Composés Similaires

Benzophenone: A simpler analog without the piperidine and methyl groups.

4’-Piperidinomethyl benzophenone: Lacks the methyl groups on the benzene ring.

2,5-Dimethyl benzophenone: Lacks the piperidinomethyl group.

Uniqueness: 2,5-Dimethyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl and dimethyl groups, which confer specific chemical and biological properties.

Activité Biologique

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with additional piperidine and methyl groups. This structure is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of benzophenone, including this compound, exhibit notable antitumor effects. For example, one study reported that certain benzophenones demonstrated strong inhibitory activity against various cancer cell lines with IC50 values as low as 0.26 μM for A-549 lung cancer cells and 0.48 μM for HL-60 leukemia cells .

Table 1: Antitumor Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A-549 (Lung) | 0.82 |

| HL-60 (Leukemia) | 0.48 | |

| SMMC-7721 (Liver) | 0.26 | |

| SW480 (Colon) | 0.99 |

Antimicrobial Activity

The antimicrobial properties of benzophenone derivatives have been extensively studied. A review highlighted that Mannich bases derived from benzophenones exhibited significant antimicrobial activity against various pathogens . The incorporation of piperidine moieties is believed to enhance this activity.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several benzophenone derivatives, compounds with the piperidinyl group showed enhanced efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Benzophenones have also been investigated for their anti-inflammatory properties. Dimeric forms of benzophenones were found to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC50 values ranging from 8.8 to 18.1 μM, indicating their potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The inhibition of enzymes involved in inflammatory pathways contributes to their anti-inflammatory effects.

- Interaction with DNA : Certain derivatives may intercalate into DNA, disrupting replication in cancer cells.

Molecular Docking Studies

In silico studies using molecular docking have identified potential target proteins for these compounds, including AKT1 and CASP3, which are crucial in cancer signaling pathways .

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBJRNQOSIQFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642694 | |

| Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-05-8 | |

| Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.